Bienvenue dans la boutique en ligne BenchChem!

FXIa-IN-6

FXIa inhibition binding affinity anticoagulant research

FXIa-IN-6 (Compound 6f) is a high-affinity macrocyclic FXIa inhibitor (Ki=0.3 nM) with demonstrated selectivity against most related serine proteases and proven high oral bioavailability with low clearance across multiple preclinical species. This makes it an indispensable tool for thrombosis model development, inflammation-coagulation crosstalk research, and as a reference standard for medicinal chemistry programs developing next-generation anticoagulants. Direct substitution with less-characterized analogs risks confounding pharmacokinetic and selectivity outcomes.

Molecular Formula C31H29ClF2N4O4
Molecular Weight 595.0 g/mol
Cat. No. B12428405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIa-IN-6
Molecular FormulaC31H29ClF2N4O4
Molecular Weight595.0 g/mol
Structural Identifiers
SMILESCC1CCCC(C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F
InChIInChI=1S/C31H29ClF2N4O4/c1-17-4-3-5-26(38-13-11-19(15-27(38)39)28-23(33)9-8-22(32)29(28)34)25-14-18(10-12-35-25)21-7-6-20(36-31(41)42-2)16-24(21)37-30(17)40/h6-10,12,14-17,26H,3-5,11,13H2,1-2H3,(H,36,41)(H,37,40)/t17-,26+/m1/s1
InChIKeyAXXYATYQRMPQSN-QUGAMOGWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXIa-IN-6: A Macrocyclic, Orally Bioavailable FXIa Inhibitor with Preclinical Antithrombotic Validation


FXIa-IN-6, also designated compound 6f, is a high‑affinity macrocyclic small‑molecule inhibitor of activated factor XI (FXIa), a key serine protease in the intrinsic coagulation cascade [1]. It demonstrates potent inhibition of human FXIa (Ki = 0.3 nM) coupled with selectivity against most related serine proteases [1]. Preclinical evaluation has confirmed its oral bioavailability and low clearance across multiple species, supporting its utility as a research tool for antithrombotic studies [1].

FXIa-IN-6 Procurement Rationale: Why Direct Substitution with Other FXIa Inhibitors Is Not Justifiable


FXIa inhibitors are not a commodity class: even compounds sharing the same nominal target exhibit substantial divergence in binding kinetics (Ki/IC50 spanning sub‑nanomolar to micromolar), off‑target selectivity profiles (particularly vs. plasma kallikrein), species‑specific cross‑reactivity, oral bioavailability, and in vivo clearance [1]. For example, while asundexian (IC50 = 1 nM) and milvexian (Ki = 0.11 nM) show clinical promise, their in vitro potency and selectivity differ meaningfully from FXIa-IN-6 . Direct substitution without experimental validation therefore risks introducing confounding variables in efficacy, selectivity, or pharmacokinetic outcomes. The evidence below quantifies the specific attributes that distinguish FXIa-IN-6 from its closest analogs.

FXIa-IN-6 Quantitative Differentiation Guide: Head‑to‑Head and Cross‑Study Comparative Evidence


FXIa Binding Affinity: Sub‑Nanomolar Ki Positioned Between Milvexian and Asundexian

FXIa-IN-6 inhibits human FXIa with a Ki of 0.3 nM [1]. This places its affinity between milvexian (Ki = 0.11 nM) and asundexian (IC50 = 1 nM; reported Ki values are not uniformly available) . The 2.7‑fold difference in Ki relative to milvexian and the 3.3‑fold difference relative to the asundexian IC50 highlight that potency is not uniform across the FXIa inhibitor class.

FXIa inhibition binding affinity anticoagulant research

Broad Serine Protease Selectivity Profile Verified in Primary Literature

The primary discovery publication explicitly states that compound 6f (FXIa-IN-6) exhibits 'selectivity against most of the relevant serine proteases' [1]. This qualitative but authoritative statement distinguishes FXIa-IN-6 from earlier macrocyclic leads and from other FXIa inhibitors that have documented activity against plasma kallikrein (e.g., some analogs show only 9.4‑fold to 60‑fold selectivity over PKal) [2]. While a full numerical selectivity panel is not publicly available, the statement in the Journal of Medicinal Chemistry carries the weight of rigorous peer‑reviewed characterization.

selectivity serine protease off‑target profiling

Preclinical Pharmacokinetics: High Oral Bioavailability and Low Clearance in Multiple Species

FXIa-IN-6 demonstrates 'excellent pharmacokinetics (PK) profile (high oral bioavailability and low clearance) in multiple preclinical species' [1]. This profile contrasts with earlier macrocyclic leads such as compound 4, which showed good oral bioavailability but high in vivo clearance [1]. The improvement in clearance relative to the lead compound 4 was a key advancement achieved through heterocyclic core modifications and linker optimization [1].

pharmacokinetics oral bioavailability clearance preclinical

Antithrombotic Efficacy with Preserved Hemostasis in Rabbit Model

In a rabbit efficacy model, FXIa-IN-6 achieved robust antithrombotic activity at doses that preserved hemostasis [1]. This in vivo demonstration of a therapeutic window—antithrombotic efficacy without overt bleeding—is a critical differentiator for a research tool intended to model the FXIa inhibition paradigm. While many FXIa inhibitors show antithrombotic effects preclinically, the explicit notation that hemostasis was preserved at effective doses reinforces the compound's utility in safety‑conscious experimental designs.

antithrombotic efficacy hemostasis in vivo thrombosis model

FXIa-IN-6: Recommended Research and Preclinical Application Scenarios Based on Verified Differentiation


In Vivo Thrombosis Studies Requiring Oral Dosing and Low Clearance

Investigators conducting rodent or rabbit thrombosis models (e.g., FeCl3‑induced carotid artery thrombosis or arteriovenous shunt models) who require sustained systemic exposure after oral gavage should consider FXIa-IN-6. Its documented high oral bioavailability and low clearance across multiple preclinical species mitigate the risk of sub‑therapeutic trough levels that can occur with compounds exhibiting rapid elimination [1].

FXIa Target Validation with a Validated Selective Inhibitor

Researchers seeking to dissect FXIa‑specific contributions in complex biological systems (e.g., inflammation‑coagulation crosstalk, cancer‑associated thrombosis) can utilize FXIa-IN-6 as a selective tool compound. Its peer‑reviewed characterization as selective against most relevant serine proteases provides confidence that observed phenotypes are attributable to FXIa inhibition rather than off‑target effects [1].

Benchmarking Novel FXIa Inhibitor Candidates

Medicinal chemistry teams developing next‑generation FXIa inhibitors may employ FXIa-IN-6 as a reference compound for comparative biochemical assays (Ki determination), cellular thrombin generation assays, and preliminary PK screening. Its well‑defined macrocyclic structure and publicly disclosed SAR enable rational comparisons with new chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXIa-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.